molecular formula C10H8O2S2 B13240503 Methyl 5-(2-thienyl)-2-thiophenecarboxylate

Methyl 5-(2-thienyl)-2-thiophenecarboxylate

Cat. No.: B13240503
M. Wt: 224.3 g/mol
InChI Key: ZEWBIVSELARSHB-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(thiophen-2-yl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Methyl 5-(thiophen-2-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

  • Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
  • 2-Acetyl-5-methylthiophene
  • 5-(2-Pyridyl)thiophene-2-carboxylic acid

These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications .

Biological Activity

Methyl 5-(2-thienyl)-2-thiophenecarboxylate is a compound belonging to the class of thiophene derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiophene Derivatives

Thiophene and its derivatives are sulfur-containing heterocycles that have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antibacterial , anticancer , anti-inflammatory , and analgesic effects. The biological efficacy of thiophene derivatives often depends on their structural modifications, which influence interactions with various biological targets .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that thiophene derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have shown that these compounds can modulate the activity of proteins associated with cancer progression, such as those involved in apoptosis and cell cycle regulation .

Table 1: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
This compoundVarious (e.g., HNSCC)Inhibition of cell proliferation and induction of apoptosis
Diphenylamine-2-carboxylate derivativesHead and neck cancerInduction of apoptosis via iron chelation

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory effects. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets within cells:

  • Signal Transduction Pathways : Thiophene derivatives can inhibit pathways such as NF-κB signaling, which is crucial in inflammation and cancer progression .
  • Protein Interactions : These compounds often bind to proteins involved in cell cycle regulation and apoptosis, leading to altered cellular responses that inhibit tumor growth .

Case Studies

A study conducted on various thiophene derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including head and neck squamous cell carcinoma (HNSCC). The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Another investigation focused on the structure-activity relationship (SAR) of thiophene analogues, revealing that specific substitutions on the thiophene ring enhanced anticancer activity. This information is critical for the design of more potent derivatives with improved selectivity and efficacy against cancer cells .

Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 5-thiophen-2-ylthiophene-2-carboxylate

InChI

InChI=1S/C10H8O2S2/c1-12-10(11)9-5-4-8(14-9)7-3-2-6-13-7/h2-6H,1H3

InChI Key

ZEWBIVSELARSHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=CS2

Origin of Product

United States

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